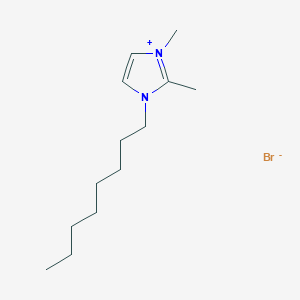

1-Octyl-2,3-dimethylimidazolium bromide

Description

Contextualizing Imidazolium-Based Ionic Liquids in Contemporary Chemical Science

Imidazolium-based ionic liquids (ILs) represent a significant class of molten salts with melting points at or below 100°C. Comprising a bulky organic imidazolium (B1220033) cation and an organic or inorganic anion, these compounds exhibit a unique combination of properties, including negligible vapor pressure, high thermal stability, and tunable solvency. informahealthcare.com Their "designer" nature, allowing for the modification of their properties by altering the cation's alkyl substituents or the accompanying anion, has made them attractive alternatives to volatile organic solvents in a multitude of chemical processes. The scientific interest in these compounds stems from their potential to facilitate greener and more efficient chemical reactions and material synthesis.

Significance of Quaternary Imidazolium Salts in Advanced Materials and Processes

Quaternary imidazolium salts, characterized by the presence of a positively charged nitrogen atom within the imidazole (B134444) ring bonded to four organic substituents, are fundamental to the field of ionic liquids. The nature of the substituents on the imidazolium ring, particularly the length of the alkyl chains and the presence of functional groups, profoundly influences the salt's physical and chemical behavior. This tunability is a key factor in their application in the development of advanced materials, where they can act as solvents, templates, catalysts, or electrolytes. Their role is particularly significant in areas such as catalysis, electrochemistry, and materials science, where precise control over reaction media and material properties is paramount.

Overview of 1-Octyl-2,3-dimethylimidazolium Bromide's Role in Research Paradigms

This compound, systematically designated as [C8DMIM][Br] or [odmim][Br], is distinguished by an octyl chain at the N1 position and methyl groups at the N3 and C2 positions of the imidazolium ring. The methylation at the C2 position is a critical structural feature that differentiates it from the more commonly studied 1-octyl-3-methylimidazolium bromide. This C2-methylation eliminates the acidic proton present in many imidazolium salts, which can have a significant impact on the compound's reactivity and interactions. Research on this compound has largely focused on its self-assembly and surfactant properties in aqueous solutions, with emerging interest in its potential role in various chemical and material science applications.

Physicochemical Properties of this compound

The unique molecular structure of this compound gives rise to a specific set of physicochemical properties that are of interest in various scientific applications.

Synthesis and Characterization

The synthesis of this compound typically involves the quaternization of 1,2-dimethylimidazole (B154445) with 1-bromooctane. This reaction is a nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the alkyl halide. The resulting product is a viscous liquid at room temperature. informahealthcare.com

Characterization of the synthesized ionic liquid is commonly performed using spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbon atoms in the imidazolium cation and the octyl chain. rsc.org

Thermal Stability

The thermal stability of imidazolium-based ionic liquids is a key feature for their application in processes requiring elevated temperatures. While specific data for the bromide salt is limited, studies on the analogous 1-octyl-2,3-dimethylimidazolium nitrate (B79036) show a decomposition onset temperature (T_onset) of approximately 298.36 °C in an air atmosphere. mdpi.com The thermal stability of these ionic liquids generally decreases with an increasing length of the alkyl chain on the cation. mdpi.com

Surfactant Properties and Micellization

Due to its amphiphilic nature, with a hydrophilic imidazolium head group and a hydrophobic octyl tail, this compound exhibits surfactant behavior in aqueous solutions. It self-assembles to form aggregates or micelles above a certain concentration, known as the critical aggregation concentration (CAC).

A study on the thermodynamic and micellization behavior of this ionic liquid revealed a lower CAC value compared to its C2-unmethylated counterpart, 1-octyl-3-methylimidazolium bromide. informahealthcare.com This suggests that this compound is a more efficient surfactant. informahealthcare.com The aggregation behavior is influenced by the presence of salts, with alkali salts promoting the formation of larger aggregates due to electrostatic interactions. informahealthcare.com

Below is an interactive data table summarizing some of the reported physicochemical properties of this compound.

| Property | Value | Conditions | Reference |

| Critical Aggregation Concentration (CAC) | Lower than 1-octyl-3-methylimidazolium bromide | Aqueous solution | informahealthcare.com |

| Thermal Decomposition (T_onset) of Nitrate Analogue | ~298.36 °C | Air atmosphere | mdpi.com |

Applications in Academic Research

While research specifically detailing the applications of this compound is still emerging, its properties suggest potential uses in several areas, drawing parallels from the broader family of C2-methylated imidazolium ionic liquids.

Role in Catalysis

The methylation at the C2 position of the imidazolium ring prevents the formation of N-heterocyclic carbenes (NHCs) under basic conditions, which are often active catalysts themselves or can form catalyst complexes. This makes C2-methylated ionic liquids potentially more stable and inert solvents for certain catalytic reactions where the participation of the ionic liquid cation as a catalyst is undesirable. Imidazolium-based ionic liquids, in general, have been extensively used as media for a variety of catalytic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions, often leading to enhanced catalyst stability and recyclability. nih.gov

Electrochemical Applications

The electrochemical stability and ionic conductivity of imidazolium-based ionic liquids make them suitable for use as electrolytes in various electrochemical devices, such as batteries and supercapacitors. The absence of an acidic C2 proton in this compound can lead to a wider electrochemical window compared to its C2-protonated analogues, as the reduction of the acidic proton is a common limiting factor. The long octyl chain, however, may increase the viscosity and decrease the ionic conductivity, which are important parameters for electrochemical performance.

Advanced Materials Science

In materials science, ionic liquids are utilized as solvents for the dissolution and processing of polymers and biopolymers like cellulose (B213188). They can also act as templates or structure-directing agents in the synthesis of porous materials and nanoparticles. The surfactant properties of this compound make it a candidate for use in the formation of microemulsions and as a stabilizer for nanoparticles. Its ability to form aggregates can be exploited to create nanostructured materials with controlled morphologies.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-dimethyl-3-octylimidazol-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N2.BrH/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;/h11-12H,4-10H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWZIJAGACLXPS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1C)C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Structural Elucidation of 1 Octyl 2,3 Dimethylimidazolium Bromide

Established Synthetic Pathways for 1-Octyl-2,3-dimethylimidazolium Bromide

The synthesis of this compound, an asymmetrical trisubstituted imidazolium (B1220033) salt, is primarily achieved through the quaternization of a disubstituted imidazole (B134444). This process involves the alkylation of the tertiary nitrogen atom on the imidazole ring.

Traditional Reaction Protocols for Imidazolium Bromide Synthesis

The conventional synthesis of imidazolium bromides, including this compound, typically involves the direct N-alkylation of an appropriate imidazole precursor. acs.orgnih.gov The standard procedure is a quaternization reaction where 1,2-dimethylimidazole (B154445) is treated with an alkylating agent, in this case, 1-bromooctane. nih.gov

This bimolecular nucleophilic substitution (SN2) reaction is often carried out by heating the neat reactants or by using a solvent such as acetonitrile (B52724). researchgate.net The reaction mixture is typically stirred at an elevated temperature for a duration ranging from several hours to a full day to ensure complete reaction. nih.govnih.gov For instance, a similar synthesis of 1-ethyl-2,3-dimethylimidazolium (B13442263) iodide involves dissolving 1,2-dimethylimidazole in acetonitrile and adding the alkyl iodide dropwise to the solution while cooling it in an ice bath, followed by further reaction. researchgate.net The final product is often a viscous liquid or a solid at room temperature. nih.govfrontiersin.org

| Precursor 1 | Precursor 2 | Reaction Type | Typical Conditions |

| 1,2-Dimethylimidazole | 1-Bromooctane | Quaternization (SN2) | Heating, often in a solvent like acetonitrile or solvent-free |

Microwave-Assisted Synthetic Approaches

To enhance reaction efficiency, microwave-assisted synthesis has emerged as a valuable technique for preparing imidazolium-based ionic liquids. researchgate.netisroset.org This method significantly reduces reaction times, often from hours to mere minutes, while frequently improving product yields. rug.nlarkat-usa.org

In a typical microwave-assisted procedure, the imidazole precursor and the alkyl halide are mixed, sometimes with a minimal amount of a polar solvent to facilitate microwave absorption, and then irradiated in a dedicated microwave reactor. arkat-usa.org The microwave energy directly interacts with the polar molecules, leading to rapid and uniform heating that accelerates the quaternization process. researchgate.net This approach is recognized as a green chemistry alternative because it minimizes energy consumption and often reduces or eliminates the need for solvents. isroset.org

| Synthesis Method | Key Advantages | Typical Reaction Time |

| Microwave-Assisted | Reduced reaction time, Improved yields, Lower energy consumption | 3-15 minutes |

Solvent-Free and Environmentally Conscious Synthesis Strategies

In line with the principles of green chemistry, solvent-free methods for the synthesis of imidazolium bromides have been developed to minimize environmental impact. mst.edu One such prominent technique is ultrasound-assisted synthesis, which can be conducted under solvent-free conditions. researchgate.netresearchgate.net

The sonochemical approach utilizes the energy of acoustic cavitation to promote the reaction between 1-methylimidazole (B24206) and an alkyl bromide, achieving high yields (often exceeding 95%) at mild temperatures (20-40 °C) within a few hours. researchgate.net This method was successfully applied to prepare 1-octyl-3-methylimidazolium bromide, a structural isomer of the target compound, with a 98% yield after five hours. researchgate.net Such solvent-free approaches not only prevent pollution associated with volatile organic solvents but also simplify product purification. researchgate.netresearchgate.net Another green strategy involves using water or ethanol (B145695) as benign solvents. acs.org

Precursor Reactivity and Optimization in Quaternization Reactions

The efficiency of the synthesis of this compound is highly dependent on the reactivity of the precursors and the optimization of reaction conditions. The key step, quaternization, is an SN2 reaction, and its rate is influenced by several factors.

The choice of precursors, 1,2-dimethylimidazole and 1-bromooctane, is fundamental. The nucleophilicity of the imidazole nitrogen and the nature of the leaving group on the alkyl halide are critical. Bromide is a good leaving group, facilitating the reaction.

Optimization of reaction parameters includes temperature, reaction time, and solvent choice. For traditional methods, temperatures are often elevated (e.g., 70°C) to increase the reaction rate, with reaction times extending up to 48 hours to drive the reaction to completion. nih.govfrontiersin.org Dropwise addition of the alkylating agent can help control the reaction, especially if it is exothermic. researchgate.net The optimization aims to maximize the yield of the desired trisubstituted imidazolium salt while minimizing the formation of impurities.

Spectroscopic and Crystallographic Characterization Techniques

Following synthesis, rigorous characterization is essential to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to provide a detailed map of the molecule's carbon-hydrogen framework. researchgate.netresearchgate.net

In the ¹H NMR spectrum, distinct signals are expected for the protons on the imidazolium ring, the N-methyl group, the C2-methyl group, and the various methylene (B1212753) and methyl groups of the octyl chain. rsc.org The chemical shift of the proton at the C4 or C5 position of the imidazole ring is particularly informative. rsc.org

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for each unique carbon atom. rsc.orgnih.gov The chemical shifts of the imidazolium ring carbons, especially the C2 carbon, are key indicators of the electronic environment within the aromatic cation. researchgate.net The spectra for the closely related compound, 1-octyl-3-methylimidazolium bromide, show the imidazolium ring protons appearing as singlets around 7.41-7.57 ppm and the acidic proton at C2 appearing as a singlet around 10.37 ppm. rsc.org The N-methyl protons appear around 4.14 ppm, and the protons of the octyl chain are observed upfield. rsc.org For this compound, the absence of the acidic C2 proton signal and the appearance of a signal for the C2-methyl group would be a key differentiating feature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is predicted based on values for structurally similar compounds like 1-octyl-3-methylimidazolium bromide and accounting for substituent effects.

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Imidazolium Ring H (C4/C5) | ~7.4-7.6 | ~122-124 |

| N-CH₃ (at N3) | ~3.8-4.1 | ~36 |

| C-CH₃ (at C2) | ~2.6-2.8 | ~10 |

| Imidazolium C2 | N/A | ~145 |

| N-CH₂ -(CH₂)₆-CH₃ | ~4.2-4.3 | ~50 |

| N-CH₂-CH₂ -(CH₂)₅-CH₃ | ~1.8-1.9 | ~31 |

| (CH₂)₅-CH₃ | ~0.8-0.9 | ~14 |

| Other octyl CH₂ | ~1.2-1.4 | ~22-30 |

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific experimental ¹H NMR data for this compound is not available in the reviewed literature, a predicted spectrum can be inferred from the analysis of analogous compounds such as 1-octyl-3-methylimidazolium bromide. rsc.org The key proton signals would be expected in distinct regions. The protons on the imidazolium ring, being in an electron-deficient environment, would appear at the most downfield shifts. The methyl groups attached to the nitrogen atoms would have characteristic singlet signals, with the N-methyl at position 3 likely showing a slightly different chemical shift compared to the C2-methyl group due to the different electronic environment. The protons of the octyl chain would exhibit a series of multiplets at upfield chemical shifts, with the terminal methyl group appearing as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazolium Ring Protons (C4-H, C5-H) | ~7.5 - 8.0 | Doublets |

| N-CH₂ (octyl) | ~4.2 | Triplet |

| N-CH₃ (position 3) | ~4.0 | Singlet |

| C-CH₃ (position 2) | ~2.6 | Singlet |

| -(CH₂)₆- (octyl) | ~1.2 - 1.9 | Multiplets |

| -CH₃ (terminal octyl) | ~0.9 | Triplet |

Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, specific ¹³C NMR data for this compound is not found in the available literature. However, based on data from related 1-alkyl-2,3-dimethylimidazolium salts, a characteristic set of signals can be anticipated. researchgate.net The carbon atom at the C2 position, being between two nitrogen atoms, would be significantly deshielded and appear at a downfield chemical shift. The other two carbons of the imidazolium ring (C4 and C5) would also be in the aromatic region. The carbons of the octyl chain and the methyl groups would appear at upfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (Imidazolium Ring) | ~145 |

| C4, C5 (Imidazolium Ring) | ~122 - 124 |

| N-CH₂ (octyl) | ~50 |

| N-CH₃ (position 3) | ~36 |

| C-CH₃ (position 2) | ~10 |

| Octyl Chain Carbons | ~14 - 32 |

Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Verification

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While a specific FTIR spectrum for this compound is not published, the expected characteristic absorption bands can be predicted. The C-H stretching vibrations of the imidazolium ring and the alkyl chains would be observed in the region of 2800-3200 cm⁻¹. The C=N and C=C stretching vibrations of the imidazolium ring would appear in the 1500-1650 cm⁻¹ region. nih.gov The bending vibrations of the alkyl chains would be visible at lower wavenumbers.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (Imidazolium ring) | ~3100 - 3200 |

| C-H stretch (Alkyl chains) | ~2850 - 2960 |

| C=N, C=C stretch (Imidazolium ring) | ~1560 - 1640 |

| C-N stretch | ~1170 |

| C-H bend (Alkyl chains) | ~1380, ~1460 |

Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

X-ray Single Crystal Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and ions in the solid state can only be definitively determined by X-ray single-crystal crystallography. As no crystal structure has been reported for this compound, the following sections will discuss the expected interactions based on studies of similar imidazolium salts. researchgate.netacs.org

Interactions and Self Assembly Phenomena of 1 Octyl 2,3 Dimethylimidazolium Bromide in Solution

Aggregation and Micellization in Aqueous Media

Thermodynamic Parameters of Aggregation Processes

The aggregation of 1-octyl-2,3-dimethylimidazolium bromide ([C8dmim][Br]) in aqueous solutions is a spontaneous process, as indicated by the negative values of the standard Gibbs free energy of aggregation (ΔG°agg). The thermodynamics of this process are significantly influenced by temperature. Studies have shown that the ΔG°agg becomes more negative as the temperature increases, suggesting that the aggregation process is more favorable at higher temperatures. informahealthcare.com This behavior is characteristic of aggregation processes that are entropically driven.

The standard enthalpy (ΔH°agg) and entropy (ΔS°agg) of aggregation provide further insight into the forces governing micelle formation. For similar imidazolium-based ionic liquids, the micellization process at lower temperatures is often driven by a large positive entropy change, which is attributed to the release of ordered water molecules from the hydrophobic alkyl chains upon aggregation. researchgate.net As the temperature increases, the enthalpic contribution can become more favorable (less positive or even negative). researchgate.net

The thermodynamic parameters for the aggregation of [C8dmim][Br] can be determined from the temperature dependence of its critical aggregation concentration (CAC). A study by Pal and Saini (2019) investigated the aggregation behavior of [C8dmim][Br] in aqueous solutions at various temperatures. informahealthcare.com The standard Gibbs free energy of aggregation was calculated using the following equation:

ΔG°agg = RT(ln XCAC)

where R is the gas constant, T is the absolute temperature, and XCAC is the mole fraction of the ionic liquid at the critical aggregation concentration.

The following table presents the thermodynamic parameters of aggregation for this compound in aqueous solution at different temperatures, as reported by Pal and Saini (2019). informahealthcare.com

| Temperature (K) | Critical Aggregation Concentration (CAC) (mmol·kg⁻¹) | Standard Gibbs Free Energy of Aggregation (ΔG°agg) (kJ·mol⁻¹) |

| 288.15 | 35.8 | -22.38 |

| 293.15 | 34.2 | -23.19 |

| 298.15 | 32.7 | -24.00 |

| 303.15 | 31.3 | -24.81 |

| 308.15 | 30.0 | -25.61 |

Data sourced from Pal and Saini (2019). informahealthcare.com

The increasingly negative values of ΔG°agg with rising temperature confirm that the aggregation process is more spontaneous at higher temperatures. informahealthcare.com

Mechanistic Insights into Ionic Liquid Micelle Formation

Simultaneously, the hydrophilic imidazolium (B1220033) headgroups are oriented towards the aqueous phase, where they can interact with water molecules and the bromide counter-ions. Electrostatic interactions also play a crucial role. The repulsion between the positively charged imidazolium headgroups at the micelle surface opposes the aggregation process. This repulsion is mitigated by the presence of bromide counter-ions in the surrounding solution, which are attracted to the positively charged micelle surface, forming an electrical double layer.

The structure of the 1-octyl-2,3-dimethylimidazolium cation, with methyl groups at both the 2- and 3-positions of the imidazolium ring, influences its aggregation behavior. The presence of the additional methyl group at the 2-position, compared to the more commonly studied 1-octyl-3-methylimidazolium bromide, can affect the packing of the headgroups at the micelle surface and potentially alter the critical aggregation concentration and the size and shape of the resulting micelles.

Supramolecular Assembly and Inclusion Complexation

This compound, as an amphiphilic molecule, can participate in the formation of supramolecular assemblies through non-covalent interactions with macrocyclic host molecules such as β-cyclodextrin. nih.gov β-Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units, which forms a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior. oatext.comnih.gov

The hydrophobic octyl chain of the 1-octyl-2,3-dimethylimidazolium cation can be encapsulated within the hydrophobic cavity of the β-cyclodextrin molecule to form an inclusion complex. nih.gov This process is driven by the favorable interactions between the hydrophobic guest (the octyl chain) and the hydrophobic host cavity, effectively shielding the hydrophobic chain from the aqueous environment. The formation of such inclusion complexes can significantly alter the physicochemical properties of the ionic liquid, including its aggregation behavior.

The stoichiometry of the inclusion complex is typically 1:1, with one molecule of the ionic liquid being included within one molecule of β-cyclodextrin. rsc.org However, depending on the relative concentrations of the host and guest and the specific nature of the guest molecule, other stoichiometries are also possible. rsc.org The formation of these inclusion complexes can be detected and characterized by various analytical techniques, including spectroscopy and calorimetry. rsc.org

The formation of supramolecular assemblies between this compound and macrocyclic hosts like β-cyclodextrin is governed by a combination of non-covalent interactions.

Hydrophobic Interactions: This is the primary driving force for the inclusion of the octyl chain of the ionic liquid into the β-cyclodextrin cavity. nih.gov The encapsulation of the nonpolar alkyl chain within the hydrophobic cavity of the cyclodextrin (B1172386) is energetically favorable as it reduces the unfavorable interactions between the hydrophobic chain and the surrounding water molecules. This leads to a release of ordered water molecules from the surface of the alkyl chain, resulting in an increase in the entropy of the system, which contributes favorably to the Gibbs free energy of complexation. nih.gov

Van der Waals Forces: Inside the cyclodextrin cavity, weak van der Waals forces between the atoms of the octyl chain and the atoms of the cyclodextrin molecule contribute to the stability of the inclusion complex.

The interplay of these driving forces determines the stability and structure of the resulting supramolecular complexes. The relative importance of each type of interaction can be influenced by factors such as temperature, pH, and the presence of other solutes in the solution. oatext.com

Theoretical and Computational Investigations of 1 Octyl 2,3 Dimethylimidazolium Bromide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and reactivity of molecular systems, including ionic liquids. By calculating the electron density, DFT can accurately predict various molecular properties.

Analysis of Molecular Orbital Energies (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic characteristics and reactivity of a molecule. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. The difference between these two energies, the HOMO-LUMO gap (ΔE), is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability.

In a computational study of 1-octyl-2-methyl imidazolium (B1220033) bromide, a closely related compound, the HOMO-LUMO energy gap was calculated to be 8.037 kcal mol−1 using the B3LYP correlation function of DFT. nih.gov This relatively small energy gap suggests a high reactivity for this type of ionic liquid. nih.gov For the analogous 1-alkyl-2,3-dimethylimidazolium nitrate (B79036) series, DFT calculations have shown that the HOMO is primarily located on the nitrate anion, while the LUMO is centered on the imidazolium cation. mdpi.com This indicates that the anion is the primary electron donor and the cation is the primary electron acceptor. The energy of the HOMO was found to increase with the lengthening of the alkyl chain from ethyl to decyl, suggesting that a longer alkyl chain enhances the electron-donating ability of the anion. mdpi.com Conversely, the energy of the LUMO was found to decrease with a longer alkyl chain, indicating an increased electron-accepting ability of the cation. mdpi.com

Table 1: Calculated Molecular Orbital Energies for a Related 1-Alkyl-2,3-dimethylimidazolium Nitrate Series

| Alkyl Chain | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| Ethyl | -7.125 | -1.354 | 5.771 |

| Butyl | -7.098 | -1.412 | 5.686 |

| Hexyl | -7.073 | -1.465 | 5.608 |

| Octyl | -7.051 | -1.513 | 5.538 |

| Decyl | -7.032 | -1.559 | 5.473 |

Data adapted from a study on 1-alkyl-2,3-dimethylimidazolium nitrates. mdpi.com

Interpretation of Reactivity and Efficacy through Electronic Parameters

The electronic parameters derived from HOMO and LUMO energies provide a quantitative measure of the reactivity and efficacy of 1-octyl-2,3-dimethylimidazolium bromide. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. mdpi.com The trend observed in the 1-alkyl-2,3-dimethylimidazolium nitrate series, where the energy gap decreases as the alkyl chain length increases, suggests that this compound would be more reactive than its shorter-chain counterparts. mdpi.com This increased reactivity can be attributed to the enhanced electron-donating and accepting capabilities of the molecule. These computational findings are instrumental in understanding the role of this ionic liquid in various applications, such as a solvent in chemical reactions or as a catalyst. nih.gov

Computational Prediction of Frontier Molecular Orbitals

Computational methods allow for the visualization of the spatial distribution of the frontier molecular orbitals. For imidazolium-based ionic liquids, the HOMO is typically localized on the anion, while the LUMO is distributed over the imidazolium ring of the cation. mdpi.com In the case of 1-alkyl-2,3-dimethylimidazolium nitrates, the HOMO is concentrated on the oxygen atoms of the nitrate anion, and the LUMO is located on the C2, N1, and N3 atoms of the imidazolium ring. mdpi.com This spatial separation of the frontier orbitals is a key feature of ionic liquids and influences their interaction with other molecules. The distribution of the LUMO on the imidazolium ring highlights the regions most susceptible to nucleophilic attack, which is crucial for understanding its role in catalytic processes. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the spectroscopic properties and intermolecular interactions of ionic liquids.

Predictive Modeling of Nuclear Magnetic Resonance (NMR) Properties

Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have proven to be reliable in predicting the NMR chemical shifts of ionic liquids. rsc.org These calculations can model the 1H and 13C NMR spectra and provide insights into the electronic environment of the different nuclei. For imidazolium-based ionic liquids, the chemical shift of the proton at the C2 position of the imidazolium ring is particularly sensitive to the surrounding environment and the nature of the anion. acs.org

In a study on 1-decyl-3-methyl-imidazolium bromide, a compound with a similar cation structure, the 81Br NMR signal was observed to be significantly broadened in organic solvents, suggesting strong ion-pairing and the formation of supramolecular structures. nih.gov Computational modeling can help to interpret these experimental observations by calculating the magnetic shielding tensors and electric field gradients for different ionic arrangements, such as contact ion pairs versus solvent-separated ions. acs.orgnih.gov

Simulation of Solute-Solvent Interactions and Their Spectroscopic Manifestations

Molecular dynamics (MD) simulations are a powerful tool for studying the complex solute-solvent interactions in ionic liquid solutions. researchgate.net These simulations can reveal the structural organization of the ions and solvent molecules and how these interactions influence the bulk properties and spectroscopic signatures. For instance, MD simulations of aqueous solutions of 1-n-alkyl-3-methylimidazolium bromides have shown that the cations tend to form aggregates, with the degree of organization increasing with the length of the alkyl chain. researchgate.net In the case of 1-octyl-3-methylimidazolium bromide, definite aggregate formation was observed, with the alkyl tails forming a core and the imidazolium head-groups being exposed to water. researchgate.net

These structural arrangements have a direct impact on the spectroscopic properties. The formation of aggregates can lead to changes in the vibrational frequencies observed in infrared (IR) and Raman spectroscopy, as well as shifts in NMR signals. nih.gov Quantum chemical calculations can be combined with MD simulations to predict how these solute-solvent and solute-solute interactions will manifest in the experimental spectra. For example, in a study of 1-octyl-2-methyl imidazolium bromide in DMSO, MD simulations were used to analyze the solvent accessible surface area, providing insights into the solvation of the ionic liquid. nih.gov

Exploration of Ionic Liquid System Chemical Equilibria

The chemical equilibria of ionic liquid systems, particularly their phase behavior with gases like carbon dioxide (CO₂), are critical for applications such as carbon capture. Theoretical models are essential for predicting and correlating this behavior under various conditions.

One of the most widely used models for describing vapor-liquid equilibria is the Peng-Robinson equation of state. Studies on structurally similar ionic liquids, such as 1-octyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide ([OMMIM][Tf₂N]), have demonstrated its utility. For the [OMMIM][Tf₂N]-CO₂ binary system, the Peng–Robinson equation of state, combined with the van der Waals two-parameter mixing rule, has been successfully used to correlate vapor-liquid equilibrium data across a temperature range of 288.2 K to 323.2 K. This modeling approach allows for the investigation of how factors like the alkyl chain length on the cation influence the phase behavior of the ionic liquid system.

In systems involving mixtures with molecular solvents, such as dimethyl sulfoxide (B87167) (DMSO), thermodynamic properties that describe the deviation from ideal behavior are used to understand intermolecular interactions. For the related compound 1-octyl-2-methyl imidazolium bromide, experimental data on density and specific conductance have been used to calculate excess molar volumes (VE). These values are often fitted to the Redlich–Kister polynomial equation to quantify the nature and extent of interactions in the mixture. nih.govnih.gov Positive excess molar volumes observed at higher temperatures suggest volume expansion, which can be attributed to the loss of dipolar associations and differences in the size and shape of the component molecules. nih.govrsc.orgresearchgate.net

Table 1: Parameters for Modeling Chemical Equilibria in Imidazolium-Based Ionic Liquid Systems (Note: Data presented is for analogous systems to illustrate the modeling approach)

| Ionic Liquid System | Model Used | Temperature Range (K) | Key Findings |

|---|---|---|---|

| [OMMIM][Tf₂N] + CO₂ | Peng-Robinson Equation of State | 288.2 - 323.2 | Model successfully correlates vapor-liquid equilibria. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for analyzing the physical movements of atoms and molecules, offering a window into the dynamic behavior and underlying forces within ionic liquids. rsc.org

The rotational motion of the ions in an IL is fundamental to its transport properties, such as viscosity and conductivity. MD simulations and experimental techniques like fluorescence anisotropy are used to probe these dynamics.

Studies on various 1-alkyl-3-methylimidazolium-based ionic liquids reveal that rotational dynamics are influenced by several factors, including the length of the alkyl chain and the nature of the anion. acs.orgnih.gov For instance, investigations into 1-alkyl-3-methylimidazolium cations with hexyl chains showed that reorientation times (τr) are dependent on the anion, following the trend τr[FAP] > τr[Tf₂N] = τr[BF₄] > τr[PF₆] at a given viscosity. acs.orgnih.gov This behavior is linked to the ability of ILs with longer alkyl chains to form organized structures, especially with strongly associating anions. acs.orgnih.gov

In MD simulations of similar systems like 1-hexyl-3-methylimidazolium (B1224943) chloride ([Hmim][Cl]), rotational correlation times are calculated to quantify the rotational speed of the cation. rsc.org It is generally observed that the rotational relaxation of the imidazolium cation is slower in the presence of strongly coordinating anions like Cl⁻ compared to larger, less coordinating anions. rsc.org For this compound, it is expected that the long octyl chain and the coordinating bromide anion would lead to complex rotational dynamics, with the cation's movement being significantly influenced by the local structured environment and strong ion pairing. The use of fixed-charge MD simulations can sometimes result in artificially accelerated rotational dynamics, a limitation that must be considered in such studies. mdpi.com

Table 2: Factors Influencing Rotational Dynamics of Imidazolium Cations

| Factor | Observation in Analogous Systems | Expected Influence on this compound |

|---|---|---|

| Alkyl Chain Length | Longer chains can lead to more organized structures and deviations from simple hydrodynamic predictions. acs.orgnih.gov | The C₈ chain will promote nanostructured domains, influencing rotational freedom. |

| Anion Nature | Strongly associating anions (like Br⁻) increase reorientation times compared to weakly coordinating anions. rsc.org | The bromide anion will form strong interactions with the imidazolium cation, slowing its rotational motion. |

| Temperature | Increasing temperature generally decreases reorientation times (faster rotation). acs.org | Rotational dynamics will be faster at higher temperatures due to increased thermal energy. |

The macroscopic properties of ionic liquids are dictated by the complex network of intermolecular forces at the molecular level. These include strong electrostatic (or Coulombic) forces between the ions, van der Waals forces, and, significantly, hydrogen bonding.

In imidazolium-based ionic liquids, the hydrogen atoms on the imidazolium ring, particularly the one at the C2 position, are acidic and can act as hydrogen bond donors. The bromide anion is a strong hydrogen bond acceptor. Computational studies on dicationic imidazolium systems with bromide anions have shown that the strong electrostatic interactions and hydrogen bonds lead to significant geometric deformations and confer a degree of flexibility to the system, as the two bromide anions can move more independently compared to a single, bulkier, doubly-charged anion. mdpi.com

The strength of these interactions can be probed using Density Functional Theory (DFT) calculations. For the similar 1-octyl-2-methyl imidazolium bromide, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) has been calculated to be 8.037 kcal mol⁻¹, providing a measure of its chemical reactivity and stability. nih.govrsc.orgresearchgate.net The primary intermolecular interactions involve the electrostatic attraction between the positively charged imidazolium ring and the negative bromide anion. Hydrogen bonds, specifically C-H···Br interactions, play a crucial role in defining the local structure and dynamics of the liquid. The octyl chain contributes to van der Waals interactions, leading to the formation of nonpolar domains within the ionic liquid, creating a nanostructured environment. This segregation into polar (ionic) and nonpolar (alkyl chain) regions is a hallmark of many imidazolium-based ionic liquids and is fundamental to their properties as solvents.

Table of Mentioned Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | [OMMIM][Br] |

| 1-Octyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | [OMMIM][Tf₂N] |

| 1-Octyl-2-methylimidazolium bromide | [OMIM][Br] |

| 1-Hexyl-3-methylimidazolium chloride | [Hmim][Cl] |

| Dimethyl sulfoxide | DMSO |

Advanced Applications of 1 Octyl 2,3 Dimethylimidazolium Bromide in Green Chemistry and Materials Science

Applications as Green Solvents for Biomass Deconstruction

Ionic liquids are considered promising solvents for biomass deconstruction due to their ability to dissolve lignocellulose under relatively mild conditions. nih.gov Their effectiveness stems from the capacity of their anions to disrupt the complex hydrogen-bonding network within the lignocellulosic matrix, leading to the solubilization of biomass components. nih.govtennessee.edu This pretreatment step is crucial for overcoming the natural resistance of biomass to chemical and enzymatic breakdown, thereby facilitating the conversion of its carbohydrate components into biofuels and other valuable chemicals. tennessee.edu

1-Octyl-2,3-dimethylimidazolium bromide belongs to the imidazolium (B1220033) class of ionic liquids investigated for the degradation of lignocellulosic biomass such as water hyacinth. researchgate.net Water hyacinth is a prolific aquatic weed whose high cellulose (B213188) and hemicellulose content makes it a suitable feedstock for biofuel production. researchgate.netncsu.edu Pretreatment is a necessary step to break down the complex structure of the biomass, reduce lignin (B12514952) content, and decrease cellulose crystallinity, thereby increasing the accessibility of enzymes to the substrate for hydrolysis. ncsu.edu Studies have employed various imidazolium-based ionic liquids to pretreat water hyacinth, demonstrating their potential to alter the biomass structure significantly. nih.govresearchgate.net The process involves mixing the biomass with the ionic liquid, which acts to dissolve and disrupt the recalcitrant lignocellulosic structure. nih.gov

The solubilization of lignocellulosic biomass in imidazolium-based ionic liquids is a complex process driven by specific molecular interactions. The anions of the ionic liquid, such as bromide (Br-), play a crucial role by forming strong hydrogen bonds with the hydroxyl groups of cellulose and hemicellulose. nih.gov This action effectively disrupts the extensive and rigid hydrogen-bonding network that gives cellulose its crystalline structure and recalcitrance. nih.govtennessee.edu

Simultaneously, the imidazolium cation can interact with the aromatic rings of lignin moieties, contributing to its removal. nih.gov The delignification process is essential as lignin acts as a barrier, encasing the cellulose and hemicellulose fractions and preventing their efficient hydrolysis. mdpi.com The removal of lignin and the disruption of the amorphous hemicellulose fraction expose the cellulose, making it more accessible for subsequent enzymatic saccharification to produce fermentable sugars. researchgate.netncsu.edu Scanning electron microscopy (SEM) analyses in studies have confirmed that ionic liquid pretreatment significantly alters the surface morphology of the biomass, indicating a high level of structural disruption. researchgate.net

The effectiveness of ionic liquids in biomass pretreatment is highly dependent on their molecular structure, particularly the nature of the cation and anion. Research comparing different imidazolium-based bromides for the deconstruction of water hyacinth has provided insights into these structure-property relationships. nih.govresearchgate.net One study compared a series of 1-alkyl-3-methylimidazolium bromides, where the alkyl chain length varied ([Cnmim]Br, n=2, 4, 6, 8, 10), alongside 1-ethyl-2,3-dimethylimidazolium (B13442263) bromide ([Edmim][Br]). nih.govresearchgate.net

The results indicated that ionic liquids with shorter alkyl chains on the imidazolium ring were more efficient in lignin removal. nih.govresearchgate.net For instance, 1-ethyl-3-methylimidazolium (B1214524) bromide ([Emim][Br]) demonstrated the highest efficacy. nih.gov The study suggested that longer alkyl chains, such as the octyl group in 1-octyl-3-methylimidazolium bromide, may cause steric hindrance, which impedes the cation's ability to interact efficiently with the lignin polymer via π-π stacking and hydrogen bonding. nih.gov

Interactive Data Table: Lignin Removal from Water Hyacinth by Different Imidazolium-Based Ionic Liquids

| Ionic Liquid | Cation Structure | Lignin Removal (%) | Reference |

| [Emim][Br] | 1-ethyl-3-methylimidazolium | 12.77 | nih.gov, researchgate.net |

| [Edmim][Br] | 1-ethyl-2,3-dimethylimidazolium | 10.74 | nih.gov, researchgate.net |

| [Bmim][Br] | 1-butyl-3-methylimidazolium | Not specified | nih.gov, researchgate.net |

| [Hmim][Br] | 1-hexyl-3-methylimidazolium (B1224943) | Not specified | nih.gov, researchgate.net |

| [Omim][Br] | 1-octyl-3-methylimidazolium | Not specified | nih.gov, researchgate.net |

To maximize the efficiency of biomass deconstruction, the optimization of pretreatment conditions is essential. nih.govnih.gov Key variables typically include temperature, reaction time, and the solid-to-liquid ratio (biomass loading). scielo.br For instance, in the pretreatment of water hyacinth with a different green solvent system (glycerol and FeCl₃), temperature was found to be the most significant factor influencing the release of sugars, with higher temperatures (e.g., 220 °C) facilitating greater structural alteration. scielo.br Similarly, catalyst concentration and biomass particle size are critical parameters that require optimization. nih.govscielo.br

In studies involving ionic liquids for water hyacinth pretreatment, a biomass loading of 6% (w/w) has been used. nih.gov An ideal pretreatment strategy aims to maximize the removal of lignin and hemicellulose while minimizing energy input and the degradation of the target cellulose fraction. nih.gov Therefore, a systematic optimization of these conditions for this compound would be necessary to develop a viable and efficient process for enhanced biomacromolecule dissolution. nih.gov

Catalytic and Reaction Medium Roles in Organic Synthesis

Beyond biomass deconstruction, ionic liquids like this compound serve as versatile media and catalysts in organic synthesis. lookchem.com Their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive "green" alternatives to conventional volatile organic solvents. lookchem.comnih.gov

This compound is utilized as a solvent in organic synthesis, where it can facilitate various chemical reactions. lookchem.com Its role is to dissolve a broad spectrum of organic compounds, which can enhance the efficiency and selectivity of chemical processes. lookchem.com The unique solvent properties of ionic liquids can influence reaction rates and pathways, sometimes leading to improved yields or novel product formation compared to reactions run in traditional solvents. lookchem.comresearchgate.net

Influence on Polymerization Processes

There is a lack of specific studies detailing the influence of this compound on polymerization processes. Research in this area has often focused on other, structurally related imidazolium ionic liquids. For instance, studies on vinylimidazolium salts have demonstrated their utility in radical polymerization, where the ionic liquid moiety can be directly incorporated into the polymer structure, yielding poly(ionic liquid)s with unique properties. However, without direct experimental data, the specific effects of the 1-octyl and 2,3-dimethyl substitution pattern of the titular compound on polymerization kinetics, monomer conversion, and the properties of resulting polymers remain undetermined.

Modulation of Enzymatic Activity and Regioselectivity

Role in Nanomaterials Synthesis and Engineering

The use of ionic liquids as structure-directing agents, templates, or stabilizers in the synthesis of nanomaterials is a well-established area of research. They can influence the size, shape, and crystalline phase of the resulting nanoparticles.

Structure-Directing Agent for Nanocrystal Synthesis (e.g., Indium Sulfide (B99878) Nanocrystals)

There are no available research findings that specifically demonstrate the use of This compound as a structure-directing agent in the synthesis of indium sulfide nanocrystals. The synthesis of such nanocrystals often involves the use of specific ligands and solvents to control nucleation and growth, and while ionic liquids are potential candidates for this role, the efficacy of this particular compound has not been reported.

Impact on Crystal Phase and Morphology of Nanomaterials

The impact of an ionic liquid on the crystal phase and morphology of nanomaterials is highly dependent on its specific chemical structure. The cationic and anionic components can interact with the precursors and the growing nanocrystal surfaces, thereby influencing the final product. However, in the absence of studies utilizing This compound in nanomaterial synthesis, its specific influence on crystal phase and morphology remains uncharacterized.

Electrochemical and Energy Storage Applications

Ionic liquids are of great interest for electrochemical applications, including batteries and supercapacitors, due to their intrinsic ionic conductivity, wide electrochemical windows, and low volatility. The electrochemical stability of an ionic liquid is a crucial parameter, defining the voltage range within which it can operate without degrading. While the electrochemical properties of various imidazolium-based ionic liquids have been investigated, specific data on the electrochemical window and performance of This compound in energy storage devices are not available in the current body of scientific literature. Studies on similar compounds suggest that the length of the alkyl chain can influence the electrochemical stability, but direct measurements for this specific compound are needed for a conclusive assessment. informahealthcare.comresearchgate.net

Investigation as Electrolyte Components in Electrochemical Systems

Investigations into the utility of This compound as a primary component in electrolytes for electrochemical systems, such as batteries or supercapacitors, are not documented in the available scientific literature. While numerous studies explore other imidazolium-based ionic liquids for these applications due to their potential for high ionic conductivity and wide electrochemical stability windows, specific research detailing the performance, stability, and compatibility of this compound within an electrochemical cell is not found. mdpi.comnih.govmdpi.comacs.org General research on related compounds, such as 1-butyl-2,3-dimethylimidazolium tetrafluoroborate, indicates that the substitution at the C2 position on the imidazolium ring can influence the electrochemical stability, but direct data for the octyl-substituted bromide salt is absent. sigmaaldrich.comsigmaaldrich.com

Studies on Ionic Conductivity and Transport Properties

Specific studies detailing the ionic conductivity and transport properties of pure This compound or its mixtures are not present in the reviewed literature. The transport properties of ionic liquids are critical for their function as electrolytes, and these are known to be influenced by factors such as the size and shape of the cation and anion, viscosity, and temperature. frontiersin.orgelectrochemsci.org Research on analogous compounds, such as 1-decyl-2,3-dimethylimidazolium bromide, has involved measurements of properties like apparent molar volume, which are related to ion-solvent interactions, but direct measurements of ionic conductivity for the C8-2,3-dimethylimidazolium bromide are not reported. researchgate.net Without experimental data, it is not possible to provide a quantitative assessment of its performance as an ion conductor.

Data Table: Ionic Conductivity of Related Imidazolium Bromide Ionic Liquids

As no data is available for this compound, the following table presents data for a related, shorter-chain imidazolium bromide to provide context on the typical properties of such compounds.

| Ionic Liquid | Temperature (K) | Conductivity (S/m) |

| 1-Butyl-3-methylimidazolium bromide | 298 | ~0.24 |

| 1-Butyl-3-methylimidazolium bromide | 323 | ~0.85 |

| 1-Butyl-3-methylimidazolium bromide | 348 | ~1.95 |

Note: This data is for a different compound and is provided for illustrative purposes only, due to the absence of data for this compound. electrochemsci.org

Applications in Separation Technologies

Potential in Liquid-Liquid Extraction Processes

There is no available research in the scientific literature that investigates the potential of This compound in liquid-liquid extraction processes. The application of ionic liquids in this field is an active area of research, leveraging their unique solvent properties to separate a wide range of compounds, from organic molecules to metal ions. ua.ptnih.govlibretexts.orgyoutube.comyoutube.com The choice of cation and anion significantly impacts the extraction efficiency and selectivity. However, studies specifying the use of this compound for such purposes, including the determination of partition coefficients or distribution ratios for any solute, have not been published.

Future Research Directions for 1 Octyl 2,3 Dimethylimidazolium Bromide

Development of Novel Synthetic Routes with Enhanced Sustainability

Conventional synthesis of imidazolium-based ionic liquids often involves long reaction times and the use of volatile organic solvents. scielo.org.mx Future research is increasingly focused on developing "green" synthetic methodologies that are more environmentally friendly and efficient.

One of the most promising approaches is microwave-assisted synthesis . This technique has been shown to dramatically reduce reaction times for the synthesis of imidazolium-based ionic liquids from several hours to just a few minutes, while also increasing yields and often eliminating the need for a solvent. scielo.org.mxmdpi.combiotechjournal.in For instance, the quaternization reaction, a key step in the synthesis of imidazolium (B1220033) salts, can be significantly accelerated under microwave irradiation. mdpi.com Research into optimizing microwave parameters (temperature, time, and power) for the specific synthesis of 1-Octyl-2,3-dimethylimidazolium bromide could lead to a more sustainable and cost-effective production process.

Another avenue of exploration is the use of biocatalysts . Biocatalysts, such as enzymes, offer mild reaction conditions and high selectivity, aligning with the principles of green chemistry. nih.govmdpi.comresearchgate.net While the direct enzymatic synthesis of this compound has not been extensively reported, research on using enzymes like lipase (B570770) for reactions in ionic liquid systems demonstrates the potential for biocatalytic approaches in the synthesis and modification of these compounds. mdpi.com Future work could focus on identifying or engineering enzymes capable of catalyzing the alkylation of 2,3-dimethylimidazole.

The development of halide-free synthesis routes is also a critical research direction to produce ionic liquids with different properties and potentially lower environmental impact. dntb.gov.ua

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazolium Ionic Liquids

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours (e.g., 8-72 h) scielo.org.mx | A few minutes (e.g., <2 min) scielo.org.mx |

| Energy Consumption | High | Low |

| Solvent Use | Often requires organic solvents scielo.org.mx | Can often be performed solvent-free biotechjournal.in |

| Yield | Variable, can be lower | Generally high (>70%) scielo.org.mx |

| Process Control | Less precise | More precise control over temperature and pressure |

Exploration of Advanced In Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for process optimization. Advanced in situ characterization techniques that can monitor the reaction in real-time are pivotal for this purpose.

In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions. nih.govrwth-aachen.deyoutube.com By tracking the changes in the vibrational frequencies of functional groups, researchers can gain insights into the formation of intermediates and the final product. nih.govyoutube.com For the synthesis of this compound, in situ FTIR could be used to follow the disappearance of the N-H bond in 2,3-dimethylimidazole and the appearance of new bands corresponding to the imidazolium ring structure. This technique has been successfully used to study the reaction kinetics of other ionic liquid syntheses, revealing complex phenomena such as autocatalysis and phase changes during the reaction. nih.gov

In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about the species present in a reaction mixture. researchgate.netwiley.com High-pressure NMR tubes allow for the study of reactions under non-ambient conditions, providing valuable data on labile, catalytically active species that may not be detectable with ex-situ methods. wiley.com For the synthesis of this compound, in situ ¹H and ¹³C NMR could be employed to track the quaternization of the imidazole (B134444) ring and to identify any potential side products. researchgate.net Furthermore, NMR techniques like Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be used to study the interactions between the cation and anion in the ionic liquid phase. researchgate.net

Deeper Understanding of Ion-Ion and Ion-Solvent Interactions at the Molecular Level

The macroscopic properties of this compound, such as its viscosity, conductivity, and solvency, are governed by the complex interplay of interactions at the molecular level. A more profound understanding of these ion-ion and ion-solvent interactions is essential for designing ionic liquids with tailored properties.

Computational studies , particularly Density Functional Theory (DFT) , are becoming increasingly important for elucidating these interactions. mdpi.comresearchgate.netnih.govrsc.org DFT calculations can be used to determine the optimized geometry, electronic structure, and reactivity of the ionic liquid. mdpi.comresearchgate.net For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can provide insights into the reactivity of the compound. nih.gov Studies on similar imidazolium bromides have used DFT to understand their interactions with solvents like dimethyl sulfoxide (B87167) (DMSO), revealing information about hydrogen bonding and volume expansion. nih.gov Such studies on this compound would be invaluable.

Experimental techniques such as vibrational spectroscopy (IR and Raman) and NMR spectroscopy are also vital for probing these interactions. fgcu.edursc.org The vibrational frequencies of the C-H bonds in the imidazolium ring are sensitive to the strength of the hydrogen bonding with the anion. fgcu.edu Similarly, the chemical shifts of the protons in the imidazolium ring in NMR spectra vary significantly with the anion, providing a direct probe of the cation-anion interaction. rsc.org

Expanding the Scope of Green Chemistry Applications in Emerging Fields

The unique properties of imidazolium-based ionic liquids make them attractive for a wide range of green chemistry applications. Future research on this compound should focus on expanding its use in emerging fields.

In biocatalysis , ionic liquids can serve as "designer solvents" that can enhance the stability and activity of enzymes. nih.govmdpi.comresearchgate.netchemistryworld.com The combination of biocatalysts and ionic liquids has the potential to create more sustainable approaches for various organic transformations. mdpi.com For example, imidazolium-based ionic liquids have been used as solvents for lipase-catalyzed reactions, such as the production of biodiesel. mdpi.com Investigating the performance of various enzymes in this compound could open up new possibilities for green synthesis.

Another critical application is in CO₂ capture . biotechjournal.inresearchgate.netacs.orgscispace.comnih.gov Ionic liquids are considered promising materials for CO₂ absorption due to their negligible vapor pressure and high thermal stability. youtube.comscispace.com The interaction between CO₂ and the ionic liquid is often influenced by the anion. acs.org Research into the CO₂ solubility and absorption capacity of this compound, potentially in combination with other materials, could lead to more efficient carbon capture technologies. scispace.com

The ability of imidazolium-based ionic liquids to dissolve complex biopolymers like cellulose (B213188) is another area of intense research. nih.govnih.govacs.org This property is crucial for the development of biorefineries and the production of bio-based materials. While 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) is a commonly used solvent for cellulose, exploring the dissolution capabilities of this compound could offer new avenues for biomass processing. nih.govacs.org

Integration into Multifunctional Materials for Next-Generation Technologies

The incorporation of this compound into larger material systems can lead to the development of multifunctional materials with enhanced properties for advanced technologies.

In the field of energy storage , ionic liquids are being explored as safer and more stable electrolytes for next-generation batteries , particularly solid-state lithium metal batteries. scitechdaily.comoaepublish.commdpi.comlabmanager.comoup.com Ionic liquids can help to reduce the interfacial resistance between the cathode and the solid electrolyte, a major challenge in the development of these batteries. scitechdaily.comlabmanager.com The non-flammable and non-volatile nature of ionic liquids also enhances the safety of the battery. scitechdaily.comoaepublish.comlabmanager.com Research into the electrochemical properties and performance of this compound as an electrolyte component or additive in battery systems is a promising future direction.

The integration of imidazolium-based ionic liquids into polymer matrices can create novel composite materials. mdpi.com For instance, they can act as effective plasticizers for polymers, modifying their mechanical properties. mdpi.com Additionally, polymerized ionic liquids (PILs), where the ionic liquid moiety is part of the polymer backbone or a side chain, are being investigated for applications such as solid-state electrolytes and CO₂ capture membranes. nih.gov Synthesizing polymers incorporating the 1-Octyl-2,3-dimethylimidazolium cation could lead to new functional materials.

Furthermore, ionic liquids can be used as templates or functionalizing agents in the synthesis of nanomaterials . nih.gov For example, the use of ionic liquids in the synthesis of cobalt oxyhydroxide has been shown to tailor the nanostructure and enhance the electrochemical performance for energy storage applications. nih.gov Exploring the role of this compound in the synthesis of various nanomaterials could unlock new functionalities.

Table 2: Potential Applications of this compound in Multifunctional Materials

| Application Area | Role of Ionic Liquid | Potential Benefit |

|---|---|---|

| Next-Generation Batteries | Electrolyte or electrolyte additive scitechdaily.comoaepublish.comlabmanager.com | Improved safety, reduced interfacial resistance scitechdaily.comlabmanager.com |

| Polymer Composites | Plasticizer, monomer for PILs nih.govmdpi.com | Enhanced mechanical properties, new functionalities |

| Nanomaterial Synthesis | Template, functionalizing agent nih.gov | Control over nanostructure, enhanced material performance nih.gov |

Q & A

Q. Table 1: Comparison of Synthesis Parameters for Analogous Salts

| Parameter | 1-Butyl-2,3-Dimethylimidazolium Bromide | Proposed for 1-Octyl Analog |

|---|---|---|

| Reaction Time | 48 hours | 72 hours (longer chain) |

| Solvent | Acetonitrile | Acetonitrile or ethanol |

| Yield | 73–74% | ~65–70% (estimated) |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?

Methodological Answer:

- X-ray crystallography : Resolves cation-anion interactions and π-stacking trends. For shorter-chain analogs (e.g., butyl), π-stacking distances range from 3.445 Å (Br⁻) to 3.196 Å (I⁻) . The octyl chain may reduce π-stacking due to steric hindrance .

- FT-IR : Identifies C-H stretching (2800–3100 cm⁻¹) and bromide anion interactions (ν(Br⁻) ~250 cm⁻¹) .

- NMR in deuterated solvents : DMSO-d6 or CDCl3 for resolving alkyl chain protons (δ 0.8–1.5 ppm) and imidazolium ring protons (δ 7.5–9.5 ppm) .

Q. Table 2: Crystallographic Data for Analogous Salts

| Compound | Space Group | π-Stacking Distance (Å) | Halide Position |

|---|---|---|---|

| 1-Butyl-2,3-DMIM Br⁻ | P2₁/n | 3.445 | Planar to ring |

| 1-Butyl-2,3-DMIM I⁻ | P2₁/c | None observed | Non-planar |

Basic: What are the key thermophysical properties, and how are they measured?

Methodological Answer:

- Melting point : Determined via DSC. For 1-butyl-2,3-DMIM Br⁻, Tm = 76°C ; the octyl analog is expected to be liquid at RT due to longer alkyl chains.

- Viscosity : Measured via falling-ball viscometry. Butyl analogs show 163 cP at 100°C ; octyl derivatives may exceed 300 cP.

- Conductivity : Use impedance spectroscopy (0.1–100 kHz). Butyl analogs exhibit 1.75 mS/cm at 100°C ; octyl chains reduce ion mobility, lowering conductivity.

Q. Table 3: Property Trends in Alkylimidazolium Bromides

| Chain Length | Melting Point (°C) | Viscosity (cP, 100°C) | Conductivity (mS/cm) |

|---|---|---|---|

| Butyl | 76 | 163 | 1.75 |

| Octyl (predicted) | <25 | >300 | <1.0 |

Advanced: How does the octyl chain influence supramolecular organization vs. shorter analogs?

Methodological Answer:

The octyl chain increases hydrophobicity, reducing π-stacking and promoting micelle formation in aqueous solutions. For butyl analogs, π-stacking stabilizes layered crystal structures , but octyl chains likely induce:

- Bilayer or micellar aggregates : Confirmed via small-angle X-ray scattering (SAXS) .

- Anion displacement : Bromide may reside farther from the imidazolium plane due to steric effects, weakening Coulombic interactions .

- Computational modeling : Use molecular dynamics (MD) simulations with force fields like OPLS-AA to predict diffusion coefficients and aggregation behavior .

Advanced: What methodological considerations apply to its use in biomass dissolution?

Methodological Answer:

- Pretreatment optimization : Test IL:biass ratios (e.g., 10:1 w/w) at 80–120°C for 1–6 hours . Monitor cellulose degradation via HPLC or FT-IR.

- Regeneration efficiency : Precipitate cellulose by adding antisolvents (e.g., water), then measure crystallinity via XRD .

- Toxicity screening : Use algal or bacterial assays to assess environmental impact (e.g., Vibrio fischeri bioluminescence inhibition) .

Advanced: How to resolve contradictions in reported physical properties?

Methodological Answer:

- Purity validation : Use HPLC with UV detection (λ = 210 nm) to detect residual 1-bromooctane or 1,2-dimethylimidazole .

- Standardized conditions : Report viscosity/conductivity at 25°C ± 0.1°C and controlled humidity (<5% RH) .

- Interlaboratory calibration : Cross-validate DSC and viscometry data using reference materials (e.g., 1-ethyl-3-methylimidazolium acetate ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.